molecular formula C25H24N2O3S B2752064 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 899356-22-0

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2752064
CAS No.: 899356-22-0
M. Wt: 432.54
InChI Key: ATMDCTDMAHXXAB-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a sulfonyl group attached to a 4-ethylphenyl ring and an N-(4-methoxybenzyl)amine group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The quinoline core can be sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the 4-ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the sulfonylated quinoline reacts with ethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    N-(4-methoxybenzyl)amine Substitution: The final step involves the nucleophilic substitution of the sulfonylated quinoline with 4-methoxybenzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. The presence of the sulfonyl group and the N-(4-methoxybenzyl)amine moiety may enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-18-10-14-21(15-11-18)31(28,29)24-17-26-23-7-5-4-6-22(23)25(24)27-16-19-8-12-20(30-2)13-9-19/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMDCTDMAHXXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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